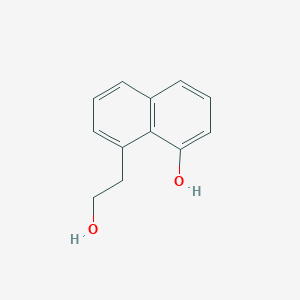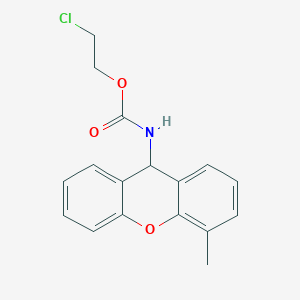![molecular formula C17H13N5S B14009646 3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832695-81-5](/img/structure/B14009646.png)
3-(4-Aminophenyl)-7-(pyrimidin-5-yl)thieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine is a complex organic compound that features a unique structure combining an aminophenyl group, a pyrimidinyl group, and a thieno[3,2-c]pyridin-4-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the aminophenyl and pyrimidinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would include the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- 2,5-bis(4-aminophenyl)pyrimidine
- 4-(aminomethyl)pyridine
Uniqueness
3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 3-(4-aminophenyl)-7-(5-pyrimidinyl)-thieno[3,2-c]pyridin-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
832695-81-5 |
|---|---|
Molecular Formula |
C17H13N5S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(4-aminophenyl)-7-pyrimidin-5-ylthieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C17H13N5S/c18-12-3-1-10(2-4-12)14-8-23-16-13(7-22-17(19)15(14)16)11-5-20-9-21-6-11/h1-9H,18H2,(H2,19,22) |
InChI Key |
HKPMGENRPXSCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=C3C4=CN=CN=C4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)

![N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-[(tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroacetyl)amino]Benzamide](/img/structure/B14009579.png)
![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)
![2-[Bis(2,4,6-trimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14009594.png)
![4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-](/img/structure/B14009606.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)
![N-[[4-(3-chlorophenyl)piperazin-1-yl]-(2,4,5-trichlorophenoxy)phosphinothioyl]methanamine](/img/structure/B14009621.png)

![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
![Benzofuro[2,3-g]isoquinoline](/img/structure/B14009642.png)


